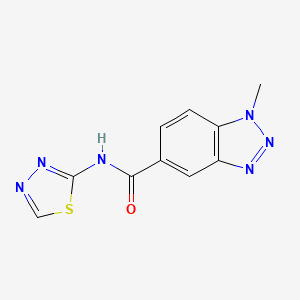
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since been used in various studies related to inflammation, cancer, and other diseases.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide 11-7082 has been extensively used in scientific research, particularly in studies related to inflammation and cancer. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-kB by this compound 11-7082 has been found to have anti-inflammatory effects in various models, including in vitro and in vivo studies.
In addition to its anti-inflammatory effects, this compound 11-7082 has also been shown to have anti-cancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide 11-7082 inhibits the activity of NF-kB by targeting the IkB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IkB proteins. IkB proteins bind to NF-kB and prevent its nuclear translocation and activation. Inhibition of the IKK complex by this compound 11-7082 prevents the phosphorylation and degradation of IkB proteins, leading to the sequestration of NF-kB in the cytoplasm and inhibition of its activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in various models. This compound 11-7082 has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound 11-7082 has also been shown to have low toxicity and is generally well tolerated in animal models.
However, there are also limitations to the use of this compound 11-7082 in lab experiments. It has been found to have off-target effects on other kinases and enzymes, which may complicate the interpretation of results. This compound 11-7082 has also been found to be unstable in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide 11-7082 in scientific research. One potential direction is the development of more selective inhibitors of the IKK complex, which may reduce off-target effects and improve the specificity of inhibition. Another direction is the investigation of the role of this compound 11-7082 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the use of this compound 11-7082 in combination with other therapies, such as immunotherapy and targeted therapy, may improve the efficacy of cancer treatment.
Synthesis Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)acetamide 11-7082 involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-methoxybenzylamine to form the final product, this compound.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-8-16(9-13(2)18(12)19)23-11-17(21)20-10-14-4-6-15(22-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXJTAJFYBDPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

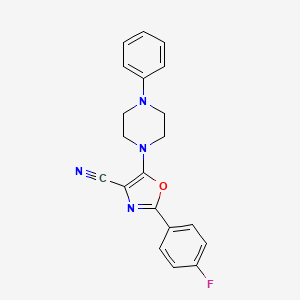
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
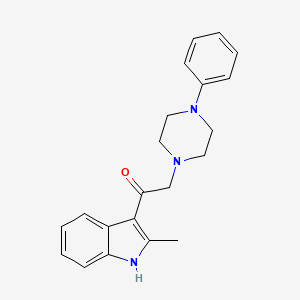
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
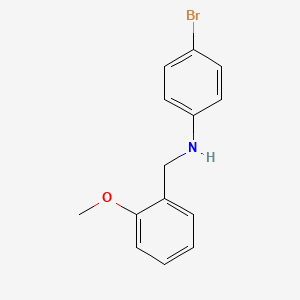
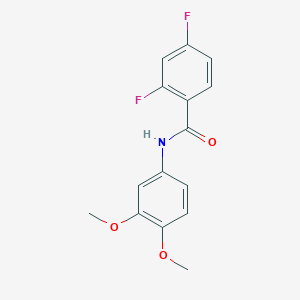
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
